N'-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
Description
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-26-17-6-4-16(5-7-17)22-20(25)19(24)21-13-15-8-10-23(11-9-15)14-18-3-2-12-27-18/h2-7,12,15H,8-11,13-14H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKAZLNHQYZXIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is functionalized with a thiophen-2-ylmethyl group through nucleophilic substitution reactions.
Coupling with 4-Methoxyphenyl Group: The intermediate is then coupled with a 4-methoxyphenyl group using a palladium-catalyzed cross-coupling reaction.
Amidation Reaction: Finally, the ethanediamide moiety is introduced through an amidation reaction, often using carbodiimide reagents to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N’-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N’-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors in the brain, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Modifications
- Target Compound : Contains a thiophen-2-ylmethyl group at the piperidine N1-position and a 4-methoxyphenyl group linked via ethanediamide.
- Compound 10 (): (R)-N-(1-((5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide. Features a tetrahydronaphthalen-2-ylmethyl group instead of thiophen-2-ylmethyl, with an amino substitution at the 5th position. Demonstrated moderate μ-opioid receptor binding (Ki = 12 nM) .
- Compound 11 (): Acetamide-substituted tetrahydronaphthalene derivative. Showed improved metabolic stability (t1/2 > 60 min in human liver microsomes) compared to amino-substituted analogs .
Structural Impact :
- Thiophene vs. Tetrahydronaphthalene: The thiophene’s smaller aromatic system may reduce hydrophobic interactions but enhance π-stacking with receptor residues.
- 4-Methoxyphenyl vs.
Functional Group Variations
- Compound 34 (): N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide. Replaces the ethanediamide linker with a propionamide group and introduces a chloro substituent. Exhibited higher δ-opioid receptor selectivity (δ/μ = 8.5) compared to non-halogenated analogs .
- W-15 () : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide. A 2-piperidinylidene core with a sulfonamide linker showed negligible opioid activity, highlighting the critical role of the 4-piperidinyl position for receptor engagement .
Pharmacokinetic and Metabolic Comparisons
Microsomal Stability
- Compound 11 () : t1/2 > 60 min in human liver microsomes, attributed to acetamide substitution reducing oxidative metabolism .
- Compound 17 () : (R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide. Demonstrated moderate stability (t1/2 = 45 min) due to the naphthalene group’s susceptibility to CYP450 oxidation .
Inference for Target Compound :
The ethanediamide linker and thiophene moiety may improve metabolic stability compared to propionamide or naphthalene-containing analogs, though experimental validation is required.
Key Reactions
- Target Compound : Likely synthesized via reductive amination (for piperidine-thiophene linkage) followed by amide coupling (for ethanediamide formation), analogous to methods in and .
- Compound 20-21 () : Hydroxy-substituted analogs required tetrahydropyran (THP) protection-deprotection steps, increasing synthetic complexity .
Yield Optimization
- Compound 12 () : Achieved 69% yield via acetylation of amine intermediates under mild conditions .
- Compound 31 () : N-(1-benzylpiperidin-4-yl)-N-(4-chloro-3-methoxyphenyl)propionamide synthesized in 63% yield using sodium triacetoxyborohydride-mediated reductive amination .
Comparative Data Table
Biological Activity
N'-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure incorporates a piperidine ring, a methoxyphenyl group, and a thiophene moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the dopamine and serotonin receptors. Research indicates that compounds with similar structural features often exhibit affinity for these receptors, influencing neurochemical pathways related to mood regulation and pain perception.
Affinity Studies
Recent studies have demonstrated that related compounds exhibit varying affinities for dopamine D2 receptors. For example, 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine showed a Ki value of 54 nM, indicating significant receptor binding affinity . Although specific data for this compound is limited, it is reasonable to hypothesize similar activity due to structural similarities.
Neuroprotective Effects
In vivo studies have shown that compounds with similar structures can exhibit neuroprotective properties. For instance, a related compound was tested for anti-ischaemic activity and demonstrated significant efficacy in prolonging survival time in mice subjected to acute cerebral ischaemia . This suggests potential applications in neurodegenerative diseases or conditions involving oxidative stress.
Case Studies
- Neuroprotective Activity : In a study involving bilateral common carotid artery occlusion in mice, a compound structurally similar to this compound was found to significantly reduce mortality rates and improve survival times across all tested doses .
- Dopaminergic Activity : A series of piperazine derivatives were synthesized and evaluated for their affinity towards D2 DAR. The findings indicated that modifications in the piperidine structure could enhance receptor binding, which may also apply to the target compound .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Dopamine Receptor Binding | Potential affinity based on structural similarity; specific Ki values not yet established. |
| Neuroprotection | Exhibits protective effects against ischemic damage in animal models; further studies needed. |
| Pain Modulation | Hypothetical involvement in pain pathways due to receptor interactions; requires more research. |
Q & A
Q. Basic Research Focus
- High-Performance Liquid Chromatography (HPLC) : Resolves closely eluting impurities using C18 columns with acetonitrile/water gradients .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to exploit solubility differences .
- Flash Column Chromatography : Use silica gel with ethyl acetate:hexane (3:7) for intermediate purification .
Data Table :
| Technique | Purity Achieved | Key Reference |
|---|---|---|
| HPLC | ≥95% | |
| Recrystallization | 90–92% |
How can contradictory results in receptor-binding assays across different biological systems be resolved?
Advanced Research Focus
Contradictions may arise from assay-specific conditions (e.g., pH, co-factors). Mitigation strategies:
- Orthogonal Assays : Compare radioligand binding (e.g., [³H]-labeled analogs) with functional assays (e.g., cAMP modulation) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to distinguish true affinity from assay artifacts .
- Cryo-EM Studies : Resolve structural interactions between the compound and targets (e.g., GPCRs) to validate binding modes .
What methodologies are recommended for establishing structure-activity relationships (SAR) of thiophene-ring substitutions?
Q. Advanced Research Focus
- Systematic Substitution : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups at the thiophene 5-position .
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict interactions with hydrophobic pockets (e.g., opioid receptors) .
- In Vitro Screening : Test analogs in radioligand displacement assays (IC50 values) and functional GTPγS binding for efficacy .
Data Table :
| Substituent | Binding Affinity (IC50, nM) | Functional Activity |
|---|---|---|
| Thiophene-2-yl | 12.3 ± 1.5 | Full agonist |
| 5-Cl-Thiophene | 8.7 ± 0.9 | Partial agonist |
Which advanced spectroscopic methods confirm the compound’s structural integrity and stereochemistry?
Q. Advanced Research Focus
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, confirming amide connectivity and piperidine-thiophene spatial arrangement .
- X-ray Crystallography : Resolves absolute configuration, critical for chiral centers in the piperidine ring .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₄N₂O₃S) with <2 ppm error .
What in vitro assays are suitable for initial screening of its biological activity?
Q. Basic Research Focus
- Radioligand Displacement : Test affinity for serotonin (5-HT2A) or opioid receptors using [³H]-ketanserin or [³H]-naloxone .
- Enzyme Inhibition Assays : Measure IC50 against acetylcholinesterase or monoamine oxidases .
- Cellular Viability (MTT Assay) : Screen for cytotoxicity in HEK293 or SH-SY5Y cell lines .
How can metabolic instability observed in pharmacokinetic studies be addressed?
Q. Advanced Research Focus
- In Vitro Microsomal Assays : Identify metabolic hotspots (e.g., piperidine N-demethylation) using human liver microsomes .
- Prodrug Design : Introduce ester moieties at labile sites to enhance stability, as seen in morpholine-based analogs .
- Stability-Optimized Formulations : Use cyclodextrin complexes to protect against hydrolytic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
